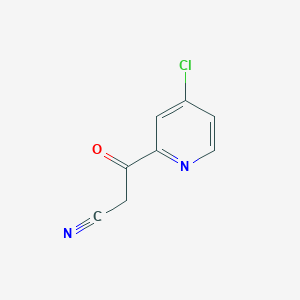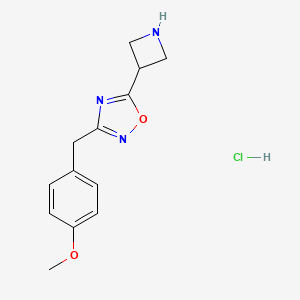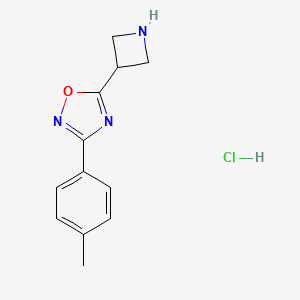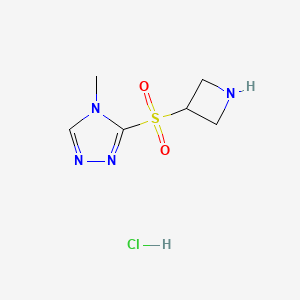
3-(4-Chloropyridin-2-yl)-3-oxopropanenitrile
Übersicht
Beschreibung
“(4-Chloropyridin-2-yl)methanol” is a chemical compound with the formula C6H6ClNO. It has a molecular weight of 143.57 . It’s used for research purposes .
Synthesis Analysis
The synthesis of “(4-Chloropyridin-2-yl)methanol” involves several stages . The first stage involves the reaction with 3-chloro-benzenecarboperoxoic acid in dichloromethane at 20℃ for 1.5 hours. The second stage involves heating at 100℃ for 1 hour. The third stage involves the reaction with sodium hydroxide and water in methanol at 0 - 20℃ for 1.5 hours .
Molecular Structure Analysis
The molecular structure of “(4-Chloropyridin-2-yl)methanol” consists of a pyridine ring attached to a benzyl group via a carbamate linkage .
Physical And Chemical Properties Analysis
“(4-Chloropyridin-2-yl)methanol” is a liquid with a density of 1.3±0.1 g/cm3 . It has a boiling point of 238.6±25.0 °C at 760 mmHg . The melting point is 0ºC . The flash point is 98.1±23.2 °C .
Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Drug Development
3-(4-Chloropyridin-2-yl)-3-oxopropanenitrile: is a precursor in synthesizing pyrimidine derivatives, which have shown promising anti-fibrotic activities. These compounds can inhibit the expression of collagen and hydroxyproline in cell culture mediums, indicating potential as novel anti-fibrotic drugs .
Synthesis of Heterocyclic Compounds
The compound serves as a building block for constructing libraries of novel heterocyclic compounds with potential biological activities. It’s particularly used in the design of privileged structures in medicinal chemistry .
Agricultural Chemical Research
Acetylcholinesterase Inhibition
Molecular Modeling and Simulation
The compound and its derivatives can be used in computational chemistry for molecular modeling and simulations to predict the behavior of molecules in various environments .
Chemical Biology
As a versatile chemical building block, 3-(4-Chloropyridin-2-yl)-3-oxopropanenitrile can be employed in chemical biology studies to develop novel compounds with diverse biological activities .
Anti-Fibrosis Drug Development
3-(4-Chloropyridin-2-yl)-3-oxopropanenitrile is a precursor in synthesizing pyrimidine derivatives, which have shown promising anti-fibrotic activities. These compounds can inhibit the expression of collagen and hydroxyproline in cell culture mediums, indicating potential as novel anti-fibrotic drugs .
Safety and Hazards
“(4-Chloropyridin-2-yl)methanol” is classified as a warning signal word . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-(4-chloropyridin-2-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-2-4-11-7(5-6)8(12)1-3-10/h2,4-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMKAJXTJVXJTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloropyridin-2-yl)-3-oxopropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B1379077.png)






![2-[2-(Methylsulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1379087.png)

![{[4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1379090.png)
![4-[(2-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1379092.png)
